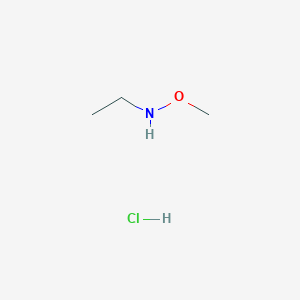

Ethyl(methoxy)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl(methoxy)amine hydrochloride (EMAH) is an organic compound with a molecular formula of C2H7ClN2O. It is an important compound in the field of organic synthesis, as it is used as a building block for a variety of organic molecules. It is also used in industrial applications such as the production of dyes and pharmaceuticals. EMAH has a wide range of applications in scientific research, with its mechanism of action and biochemical and physiological effects being studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Ethyl(methoxy)amine hydrochloride is utilized in the synthesis of various compounds. For instance, it aids in synthesizing ethyl 2-(N-methoxy) imino-2-phenylacetate, which demonstrates significant yields in the presence of alkali catalysts (Li Zhong-mei, 2012).

- It plays a role in amidation reactions, where it assists in the direct aminolysis of esters by ammonia to yield primary amides (M. Bundesmann et al., 2010).

Pharmaceutical Synthesis

- This compound is significant in the asymmetric synthesis of pharmaceuticals, such as Clopidogrel hydrogen sulfate (S. Sashikanth et al., 2013) and Levetiracetam (V. Raju et al., 2014).

Material Science and Engineering

- In material science, it's used in the synthesis of pH-responsive block copolymers, such as methoxy poly(ethylene glycol)-b-poly[5-methacrylamido-pentylamine hydrochloride], showcasing unique aggregation behavior in different pH environments (Hong Wang et al., 2013).

Environmental and Safety Considerations

- This compound is involved in controlling genotoxins like ethyl chloride and methyl chloride during the preparation of amine hydrochloride salts, highlighting its importance in reducing harmful byproducts in chemical processes (Qiang Yang et al., 2009).

Analytical Chemistry

- It has applications in analytical chemistry for simultaneous profiling analysis of compounds by gas chromatography and mass spectrometry, showcasing its role in advanced analytical techniques (M. Paik et al., 2006).

Biomedical Applications

- This compound is used in the development of photolabile amine protecting groups for multistep flow synthesis in biomedical research, aiding in the synthesis of complex molecules for medical applications (Han Yueh et al., 2015).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible, similar to acetal formation .

Biochemical Pathways

It is known that the compound can participate in reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

It is known that the compound can form imine derivatives when reacted with aldehydes and ketones . These imine derivatives can have various effects on the cell, depending on the specific targets and pathways involved .

Action Environment

It is known that the compound is stable under normal storage conditions .

Análisis Bioquímico

Biochemical Properties

Ethyl(methoxy)amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products that are crucial for cellular processes. The compound’s interaction with proteins can result in conformational changes, affecting their activity and stability. Additionally, this compound can form complexes with other biomolecules, enhancing or inhibiting their function depending on the nature of the interaction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of target genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and the availability of metabolic substrates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes. These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular function, such as changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of this compound can cause toxicity, leading to adverse effects such as organ damage and impaired physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response in the animal model .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that participate in different biochemical processes. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on the nature of the targeting signals. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular function .

Propiedades

IUPAC Name |

N-methoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUULGKHTMXMIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195657-97-6 |

Source

|

| Record name | ethyl(methoxy)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)